molecular formula C5H4ClIN2 B126758 2-Chloro-4-iodopyridin-3-amine CAS No. 153034-93-6

2-Chloro-4-iodopyridin-3-amine

Cat. No.: B126758
CAS No.: 153034-93-6
M. Wt: 254.45 g/mol
InChI Key: OMOGWKQVHILZND-UHFFFAOYSA-N
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Description

2-Chloro-4-iodopyridin-3-amine is an organic compound that has garnered significant attention in the field of chemistry, particularly in pharmaceutical research and development. Its unique structure, characterized by the presence of both chlorine and iodine atoms on the pyridine ring, renders it a valuable building block in organic synthesis. The compound’s ability to act as a versatile intermediate has led to its use in the synthesis of a wide range of pharmaceuticals, agrochemicals, and advanced materials .

Mechanism of Action

Target of Action

2-Chloro-4-iodopyridin-3-amine is a compound that has garnered significant attention in the field of chemistry, particularly in pharmaceutical research and development . Its unique structure, characterized by the presence of both chlorine and iodine atoms on the pyridine ring, renders it a valuable building block in organic synthesis . The compound’s primary targets are the molecules it interacts with during chemical reactions, particularly those involved in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Mode of Action

The mechanism of action of this compound in chemical reactions is a cornerstone of its utility in various fields . This compound plays a critical role primarily due to the presence of both a reactive amine group and halogen atoms, which offer multiple pathways for chemical interactions and transformations . At its core, this compound acts as a versatile nucleophile and electrophile, thanks to its amine group and halogen atoms, respectively . The amine group, being a lone pair donor, can engage in nucleophilic substitution reactions, making it a key participant in the formation of carbon-nitrogen bonds .

Biochemical Pathways

The compound exhibits typical reactivity patterns of halogenated aromatics and amines . Its reactivity is further influenced by the presence of both electron-withdrawing and electron-donating groups, leading to a unique set of reactions and pathways that it can undergo . This reactivity profile is crucial in its applications, especially in organic synthesis, where it acts as an intermediate or a reactant .

Pharmacokinetics

The physical properties of this compound are noteworthy. It typically appears as a crystalline solid under standard conditions . The melting point, solubility, and other physical characteristics are determined by its molecular structure . The polar nature of the compound, owing to its halogen atoms and amine group, influences its solubility in various solvents, an important consideration in chemical synthesis and applications .

Result of Action

The compound’s ability to act as a versatile intermediate has led to its use in the synthesis of a wide range of pharmaceuticals, agrochemicals, and advanced materials . Its unique electronic properties affect its reactivity and interaction with other compounds , leading to the formation of complex structures in the resulting products.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the solubility of the compound in different solvents can affect the efficiency of the reactions it participates in . Additionally, the temperature and pressure conditions under which the reactions occur can also impact the compound’s reactivity and the yield of the resulting products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-iodopyridin-3-amine typically involves the halogenation of pyridine derivatives. One common method involves the reaction of 2-chloro-4-aminopyridine with iodine monochloride in the presence of potassium acetate and acetic acid. The reaction is carried out at 70°C for several hours, followed by purification through preparative high-performance liquid chromatography (HPLC) to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger yields and efficiency. These methods often involve continuous flow reactors and automated purification systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-iodopyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridines, while electrophilic substitution reactions can produce halogenated derivatives .

Scientific Research Applications

2-Chloro-4-iodopyridin-3-amine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-iodopyridin-4-amine
  • 2-Chloro-6-iodopyridin-3-amine
  • 4-Amino-2-chloropyridine
  • 3-Iodopyridine

Uniqueness

2-Chloro-4-iodopyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications where precise control over chemical reactivity is required .

Properties

IUPAC Name

2-chloro-4-iodopyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClIN2/c6-5-4(8)3(7)1-2-9-5/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOGWKQVHILZND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1I)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433849
Record name 2-chloro-4-iodopyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153034-93-6
Record name 2-chloro-4-iodopyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-iodopyridin-3-amine
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